2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Overview
Description
2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is a cyclopentane derivative that has garnered significant attention in scientific research due to its potential as a therapeutic agent. This compound contains a nitromethyl group and a carboxylic acid group, making it a valuable subject for various biochemical and physiological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route includes the use of cyclopentane derivatives, which undergo nitration and subsequent carboxylation to introduce the nitromethyl and carboxylic acid groups, respectively.
Industrial Production Methods
the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitromethyl group can be reduced to an amine.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Esters and amides.
Scientific Research Applications
2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is not fully understood. it is believed to involve the inhibition of key enzymes and signaling pathways. This compound has been shown to inhibit histone deacetylases (HDACs), which regulate gene expression, and the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
2-[(1S,2R,3S)-3-methyl-2-(aminomethyl)-5-oxocyclopentyl]acetic acid: Similar structure but with an amine group instead of a nitromethyl group.
2-[(1S,2R,3S)-3-methyl-2-(hydroxymethyl)-5-oxocyclopentyl]acetic acid: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.
Uniqueness
2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct biochemical and physiological properties. Its ability to inhibit HDACs and the NF-κB pathway sets it apart from similar compounds, making it a promising candidate for therapeutic research.
Properties
IUPAC Name |
2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)/t5-,6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCIKCQPODDZAT-LYFYHCNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)[C@H]([C@@H]1C[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352119 | |
Record name | AC1LEXQW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123000-45-3 | |
Record name | AC1LEXQW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-(1β,2α,3β)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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